molecular formula C10H10BrFO2 B588639 (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol CAS No. 524714-06-5

(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol

Cat. No.: B588639
CAS No.: 524714-06-5
M. Wt: 261.09
InChI Key: BCBQENYDWQAHMZ-CYNONHLPSA-N
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Description

(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol is an organic compound characterized by the presence of a bromine atom, a fluorophenoxy group, and a butenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and a suitable brominated precursor.

    Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide, to deprotonate the phenol group, followed by the addition of the brominated precursor under controlled temperature and pressure conditions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S,3E)-4-Bromo-1-(4-chlorophenoxy)-3-buten-2-ol: Similar structure but with a chlorine atom instead of fluorine.

    (2S,3E)-4-Bromo-1-(4-methylphenoxy)-3-buten-2-ol: Similar structure but with a methyl group instead of fluorine.

Uniqueness

(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(E,2S)-4-bromo-1-(4-fluorophenoxy)but-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c11-6-5-9(13)7-14-10-3-1-8(12)2-4-10/h1-6,9,13H,7H2/b6-5+/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBQENYDWQAHMZ-CYNONHLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(C=CBr)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OC[C@H](/C=C/Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747224
Record name (2S,3E)-4-Bromo-1-(4-fluorophenoxy)but-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524714-06-5
Record name (2S,3E)-4-Bromo-1-(4-fluorophenoxy)but-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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